4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate
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Overview
Description
4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate is an organic compound with a complex structure that includes methoxy groups and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the intermediate 4-methoxybenzyl alcohol, followed by its acylation. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-3-[(4-methoxyphenyl)methyl]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl methyl carbinol
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenyl isocyanate
Uniqueness
4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate is unique due to its specific structural features, including the presence of both methoxy groups and a butanoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
63151-86-0 |
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Molecular Formula |
C13H15O5- |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
4-methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate |
InChI |
InChI=1S/C13H16O5/c1-17-11-5-3-9(4-6-11)7-10(8-12(14)15)13(16)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
HKMQODAJOVBRJT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
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